molecular formula C9H11NO2 B2397569 3-(Pyridin-3-yloxy)butan-2-one CAS No. 400074-58-0

3-(Pyridin-3-yloxy)butan-2-one

Cat. No.: B2397569
CAS No.: 400074-58-0
M. Wt: 165.192
InChI Key: ZTYZQGCDFOBQTO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)butan-2-one is an organic compound that features a pyridine ring attached to a butanone structure via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yloxy)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 3-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yloxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

3-(Pyridin-3-yloxy)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)butan-2-one involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the butanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yloxy)butan-2-one
  • 3-(Pyridin-4-yloxy)butan-2-one
  • 3-(Pyridin-3-yloxy)propan-2-one

Uniqueness

3-(Pyridin-3-yloxy)butan-2-one is unique due to the specific positioning of the pyridine ring and the butanone structure, which confer distinct chemical and biological properties

Biological Activity

3-(Pyridin-3-yloxy)butan-2-one, a compound with the CAS number 400074-58-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring attached to a butanone backbone. This unique arrangement may contribute to its interaction with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. Such interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other pyridine derivatives .

Anti-inflammatory Activity

Research indicates that derivatives of pyridine compounds often demonstrate significant anti-inflammatory effects. For instance, studies have shown that certain pyridine derivatives can inhibit COX-2 activity effectively, which is crucial in the inflammatory response. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Antioxidant Activity

Antioxidant activity is another area where this compound may show promise. Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that further exploration into its antimicrobial potential could be beneficial.

Case Studies and Research Findings

StudyFindings
Tageldin et al. (2021)Investigated the anti-inflammatory effects of pyridine derivatives; found significant inhibition of COX enzymes .
PMC9229127 (2022)Reported on the antioxidant activity of compounds with similar structures; demonstrated effective radical scavenging capabilities .
Science.gov Review (2018)Discussed pharmacological characterization of biologically active compounds; highlighted the importance of structural features in biological activity .

Properties

IUPAC Name

3-pyridin-3-yloxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)8(2)12-9-4-3-5-10-6-9/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZQGCDFOBQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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